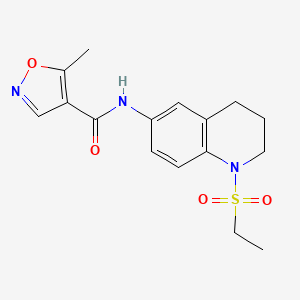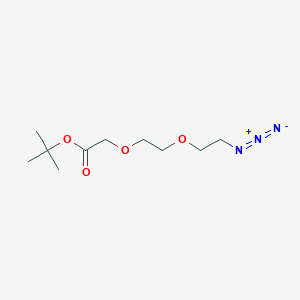
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a compound of interest in various fields of scientific research, particularly chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the quinoline and isoxazole rings, followed by their subsequent functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, play critical roles in optimizing the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely scale up these synthetic routes using larger reactors and more robust purification techniques. Industrial production would also emphasize cost-efficiency, safety, and environmental considerations.
化学反応の分析
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially affecting its functional groups and overall stability.
Reduction: Similarly, reduction reactions could alter its quinoline or isoxazole moieties.
Substitution: Substitution reactions, particularly at the sulfonyl or carboxamide groups, might yield derivatives with varied properties.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based), are crucial for achieving desired outcomes.
Major Products: The products of these reactions depend on the specific reagents and conditions employed, resulting in a range of derivatives with potentially useful properties.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations into its pharmacological properties suggest possible therapeutic uses.
Industry: Its unique structure may lend itself to applications in materials science and other industrial processes.
作用機序
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide exerts its effects through specific molecular interactions:
Molecular Targets: It may bind to certain enzymes or receptors, influencing their activity.
Pathways Involved: These interactions could modulate biochemical pathways related to its biological or therapeutic effects.
類似化合物との比較
Compared to other quinoline or isoxazole derivatives, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide stands out due to its combined structural features:
Similar Compounds: Related compounds might include other sulfonyl-substituted quinolines or carboxamide-containing isoxazoles.
This compound's distinct characteristics and versatile applications make it a subject of significant interest in scientific research and industry.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUYHUVWFGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2477065.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
![6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477076.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide](/img/structure/B2477078.png)

![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

